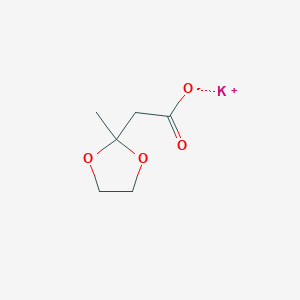![molecular formula C9H6N4O B1449624 [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 92221-89-1](/img/structure/B1449624.png)
[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Overview
Description
“[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” is a chemical compound that has been studied for its potential anticancer activity . It is a derivative of triazoloquinazoline, a class of compounds that have been identified as potent inhibitors of the PCAF bromodomain . This compound has been synthesized as part of a bioisosterism-guided approach to develop novel PCAF inhibitors .
Synthesis Analysis
The synthesis of “[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” involves the bioisosteric modification of the triazolophthalazine ring system of a compound known as L-45 . This modification maintains other essential structural fragments for effective binding with the binding site of PCAF . A set of sixteen triazoloquinazoline derivatives were designed and synthesized as part of this process .Molecular Structure Analysis
The molecular structure of “[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” is similar to that of the triazolophthalazine ring system of L-45 . The bioisosteric modification of the triazolophthalazine ring system to triazoloquinazoline was done while maintaining other essential structural fragments for effective binding with the binding site of PCAF .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” include a bioisosteric modification of the triazolophthalazine ring system of L-45 . This modification was done while maintaining other essential structural fragments for effective binding with the binding site of PCAF .Scientific Research Applications
Synthesis and Antihistaminic Activity
- A series of novel 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized, showing significant in vivo H(1)-antihistaminic activity in guinea pigs. A particular compound in this series was found to be equipotent to chlorpheniramine maleate, a standard antihistamine, with lesser sedation effects (Alagarsamy et al., 2008).
- Another research synthesized 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, which also exhibited in vivo H1-antihistaminic activity in guinea pigs. A specific compound in this series was more potent than chlorpheniramine maleate (Alagarsamy et al., 2007).
Quality Control for Antimalarial Agents
- Quality control methods were developed for 4-benzyl-1-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-(4H)-one, a leader compound among derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, showing promise as an antimalarial agent (Danylchenko et al., 2018).
Antimicrobial Screening
- Primary antimicrobial screening of novel [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one derivatives revealed that several compounds, particularly those containing an amide group, possess antimicrobial activity against bacteria like Acinetobacter baumannii and fungi Cryptococcus neoformans (Danylchenko et al., 2016).
Synthesis and Benzodiazepine Binding Activity
- A study investigated tricyclic heterocycles related to [1,2,4]triazoloquinazolin-5(6H)-ones for benzodiazepine receptor affinity. A compound in this series demonstrated high affinity for the benzodiazepine receptor, indicating its potential as a benzodiazepine antagonist (Francis et al., 1991).
Mechanism of Action
Future Directions
The future directions for the research on “[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” could include further investigation of its anticancer activity, as well as exploration of its potential in other therapeutic applications. Additionally, further studies could be conducted to better understand its mechanism of action and to optimize its synthesis process .
properties
IUPAC Name |
4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c14-8-6-3-1-2-4-7(6)13-5-10-12-9(13)11-8/h1-5H,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJCKJVQPRZVDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=NN=CN23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H,5H-[1,2,4]Triazolo[4,3-A]quinazolin-5-one | |
CAS RN |
92221-89-1 | |
| Record name | 4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetic acid](/img/structure/B1449544.png)




![2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1449552.png)

![([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride](/img/structure/B1449556.png)


